MFCD02081779
Description
Based on analogous compounds (e.g., CAS 1761-61-1, MDL: MFCD00003330), such molecules typically belong to aromatic heterocyclic or halogenated organic families, often serving as intermediates in pharmaceuticals or agrochemicals . Key parameters for characterization—such as molecular formula, solubility, and synthesis methods—are inferred from structurally related compounds in the evidence (Table 1).
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[[benzyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H21NO3/c1-22(12-14-6-3-2-4-7-14)13-18-19(23)11-10-16-15-8-5-9-17(15)21(24)25-20(16)18/h2-4,6-7,10-11,23H,5,8-9,12-13H2,1H3 |
InChI Key |
KRCRLEJHLWTLDE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02081779 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen Core: The initial step involves the formation of the chromen core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Cyclopenta Ring:
Attachment of the Benzyl-Methyl-Amino Group: The final step involves the attachment of the benzyl-methyl-amino group through a nucleophilic substitution reaction, using a suitable benzyl-methyl-amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD02081779 can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the chromen core or the benzyl-methyl-amino group.
Substitution: The benzyl-methyl-amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketone or aldehyde derivatives, while substitution reactions can introduce various functional groups to the benzyl-methyl-amino moiety.
Scientific Research Applications
MFCD02081779 has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD02081779 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Comparable Compounds
Structural and Functional Differences
Core Structure :
- CAS 1761-61-1 features a brominated benzoic acid derivative, while This compound (hypothetically) may include an additional methyl group, enhancing lipophilicity .
- Compound A substitutes bromine with chlorine and introduces a nitro group, increasing electrophilicity and reactivity in cross-coupling reactions .
Synthetic Efficiency :
- The A-FGO catalyst used for CAS 1761-61-1 achieves 98% yield under mild conditions, whereas microwave-assisted synthesis for Compound B reduces reaction time but requires specialized equipment .
Pharmacological Potential: CAS 1761-61-1 shows moderate bioavailability (0.55), while Compound A’s nitro group may improve membrane permeability but increase toxicity risks .
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